N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
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Overview
Description
N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16N4O2S3 and its molecular weight is 440.55. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral potential. For instance:
- Indole derivatives have been investigated as RIP1 kinase inhibitors. Compound 22 emerged as a highly potent, orally available, and brain-penetrating RIP1 kinase inhibitor with excellent pharmacokinetic profiles .
- Substituted 2-(6-benzyl-5-oxo-3-phenyl-(S3,7S,7AR)-2,3,7,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-7-yl)acetic acid derivatives serve as crucial intermediates for commercially important D (+)-biotin preparation. These compounds are stable and produced through non-hazardous methods .
Antiviral Activity
RIP1 Kinase Inhibition
D (+)-Biotin Intermediates
Antibacterial and Antifungal Properties
Mechanism of Action
The exact mechanism of action would depend on the specific targets of the compound in the body, which could be various enzymes, receptors, or other proteins. The compound might inhibit or activate these targets, leading to changes in biochemical pathways and cellular functions .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s chemical properties, formulation, route of administration, and the patient’s physiological condition can affect its pharmacokinetics .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors could affect the compound’s stability, solubility, and interactions with its targets .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 2-aminothiazole with ethyl 2-chloroacetate, followed by the reaction of the resulting intermediate with phenyl isothiocyanate. The resulting product is then reacted with benzylamine to form the final compound.", "Starting Materials": [ "2-aminothiazole", "ethyl 2-chloroacetate", "phenyl isothiocyanate", "benzylamine" ], "Reaction": [ "Step 1: Condensation of 2-aminothiazole with ethyl 2-chloroacetate in the presence of a base such as potassium carbonate to form ethyl 2-(2-aminothiazol-4-yl)acetate.", "Step 2: Reaction of ethyl 2-(2-aminothiazol-4-yl)acetate with phenyl isothiocyanate in the presence of a base such as triethylamine to form ethyl 2-(2-aminothiazol-4-yl)thiocarbamoyl)phenyl isothiocyanate.", "Step 3: Reaction of ethyl 2-(2-aminothiazol-4-yl)thiocarbamoyl)phenyl isothiocyanate with benzylamine in the presence of a base such as sodium hydroxide to form N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |
CAS RN |
1021215-59-7 |
Product Name |
N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide |
Molecular Formula |
C20H16N4O2S3 |
Molecular Weight |
440.55 |
IUPAC Name |
N-benzyl-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H16N4O2S3/c25-15(21-11-13-7-3-1-4-8-13)12-28-19-22-17-16(18(26)23-19)29-20(27)24(17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,21,25)(H,22,23,26) |
InChI Key |
HMEMOLTYVQJTAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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